N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide
Description
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a synthetic compound featuring a pivalamide group linked via a methylene bridge to a piperidin-4-yl moiety, which is substituted at the 1-position with a 5-fluoropyrimidin-2-yl ring. This structure combines a pyrimidine heterocycle (with two nitrogen atoms) and a piperidine ring, both of which are pharmacologically relevant scaffolds. The fluorine atom at the 5-position of the pyrimidine ring may enhance metabolic stability and modulate electronic properties, while the pivalamide group (tert-butyl carboxamide) contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-15(2,3)13(21)17-8-11-4-6-20(7-5-11)14-18-9-12(16)10-19-14/h9-11H,4-8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYDIJEPPYSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions.
Attachment of the Pivalamide Group: The final step involves the acylation of the intermediate with pivaloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like potassium carbonate (K₂CO₃) and acids like hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the piperidine ring and pivalamide group contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Pivalamide Derivatives
The 2017 Catalog of Pyridine Compounds (–8) lists several pyridine-based pivalamide analogs. These differ from the target compound in their heterocyclic core (pyridine vs. pyrimidine) and substituent patterns:
| Compound Name | Heterocycle | Substituents | Molecular Weight | Catalog # | Price (1 g) |
|---|---|---|---|---|---|
| N-(5-Fluoropyridin-2-yl)pivalamide | Pyridine | 5-F | ~252.31 | HB061 | $240 |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Pyridine | 2-Cl, 4-CHO, 6-I | 366.58 | HB180 | $500 |
| N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide | Pyridine | 5-F, 3-I, 4-(CH(OCH₃)₂) | 396.20 | HB165 | $500 |
| Target Compound | Pyrimidine | 5-F, Piperidin-4-yl-CH₂-pivalamide | Higher* | — | — |
Key Observations :
- Heterocyclic Core: Pyrimidine (target) vs. pyridine (others).
- Substituents : The target compound’s piperidine-pivalamide chain introduces conformational flexibility and steric bulk absent in simpler pyridine derivatives.
- Molecular Weight : Pyridine-based analogs range from 252–412 g/mol. The target compound’s additional piperidine and methylene groups likely place it in a higher molecular weight range (~350–400 g/mol), closer to HB164.
- Commercial Availability : Pyridine derivatives are commercially available at varying costs (e.g., $240–$500/g), reflecting synthetic complexity. The absence of the target compound in catalogs suggests it may require custom synthesis.
Piperidine-Containing Analogs
Fentanyl Derivatives ()
Compounds like 2'-Fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide) share the piperidine and amide motifs but differ critically:
- Backbone : Fentanyl analogs feature a phenethyl-piperidine scaffold with dual aryl groups, while the target compound uses a pyrimidine-piperidine-pivalamide system.
- Pharmacology : Fentanyl derivatives are opioids targeting µ-opioid receptors. The target compound’s pyrimidine core suggests divergent applications (e.g., antiviral or anticancer agents).
Tetrahydronaphthalenyl-Piperidine Compound ()
(S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide includes a tetrahydronaphthalenyl group instead of pyrimidine. This highlights how varying the aromatic system (polycyclic vs.
Substituent Effects
- Halogenation : Fluorine (present in the target and HB061/HB165) improves metabolic stability and electronegativity. Iodine (HB180, HB165) increases molecular weight and may enable radiolabeling .
- Functional Groups : The dimethoxymethyl group in HB165 enhances hydrophilicity, whereas the pivalamide group in all compounds contributes to lipophilicity.
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 281.34 g/mol. The compound features a pivalamide moiety attached to a piperidine ring that is further substituted with a 5-fluoropyrimidine group, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine derivative : Starting from commercially available piperidine, the fluoropyrimidine is introduced through nucleophilic substitution.
- Amidation : The final step involves the reaction with pivaloyl chloride to form the pivalamide linkage.
This compound has been studied for its interaction with various biological targets, particularly in the context of receptor modulation. The fluorine atom in the pyrimidine moiety enhances lipophilicity and may improve binding affinity to specific receptors, such as:
- CCR3 Receptor Antagonism : Similar compounds have shown effectiveness as CCR3 antagonists, which are relevant in treating allergic responses and asthma .
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Neurological Disorders : The interaction with muscarinic receptors indicates potential applications in treating conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Comparative Analysis
When compared to other compounds within the same class, this compound shows unique properties due to its specific substitutions which may enhance selectivity and potency against targeted receptors.
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
